molecular formula C16H12N2NaO4S B606677 4-[(2-Hydroxynaphthyl)diazenyl]benzenesulfonic acid, sodium salt CAS No. 633-96-5

4-[(2-Hydroxynaphthyl)diazenyl]benzenesulfonic acid, sodium salt

Cat. No.: B606677
CAS No.: 633-96-5
M. Wt: 351.3 g/mol
InChI Key: HMCJIBHBYMZCHV-UHFFFAOYSA-N
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Description

Acid Orange 7 (CAS 633-96-5), also known as Orange II, is a common azo dye with the molecular formula C₁₆H₁₁N₂NaO₄S and a molar mass of 350.32 g/mol . It is an orange to brown crystalline powder that is soluble in water and alcohol, with a characteristic maximum absorption wavelength of 484 nm . This compound is produced by azo coupling of β-naphthol and the diazonium derivative of sulfanilic acid . In scientific research, Acid Orange 7 serves as a model pollutant for studying the treatment of textile wastewater . Its stability and difficult biodegradation make it a representative compound for investigating the removal of azo dyes, which constitute over 50% of textile effluents and pose a significant environmental threat due to their toxicity and potential carcinogenicity . Researchers extensively use AO7 to develop and test advanced oxidation processes (AOPs), such as persulfate activation using zero-valent iron catalysts, and to evaluate novel adsorbents like tea residue bio-adsorbents and Yttrium-doped Cerium Dioxide (CeO₂) microspheres . Its well-defined structure, featuring a naphthalene ring, a benzene ring, and an azo linkage, allows scientists to closely monitor degradation pathways and adsorption efficiency . This product is provided with a purity of >97.0% (HPLC) . Hazard Statements: H315 - Causes skin irritation. H319 - Causes serious eye irritation . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

CAS No.

633-96-5

Molecular Formula

C16H12N2NaO4S

Molecular Weight

351.3 g/mol

IUPAC Name

sodium 4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22);

InChI Key

HMCJIBHBYMZCHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O.[Na]

Appearance

Solid powder

physical_description

Orange-brown solid;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. Acid Orange 7;  NSC 9853;  NSC-9853;  NSC9853;  No. 177 Orange Lake;  Pure Orange II S;  Acid Orange II;  Tangarine Lake X-917; 

Origin of Product

United States

Preparation Methods

Diazotization of Sulfanilic Acid

The synthesis begins with the diazotization of sulfanilic acid, where the primary amine group is converted into a diazonium salt. Sulfanilic acid (5.2 g) is dissolved in a sodium carbonate solution (1.35 g in 50 mL water) to deprotonate the sulfonic acid group3. The mixture is cooled to 0–5°C, and sodium nitrite (2.07 g) is added gradually under constant stirring. Hydrochloric acid (10 mL, concentrated) is then introduced to acidify the solution, facilitating the formation of the diazonium chloride intermediate3. This step requires precise temperature control, as excess heat can decompose the diazonium salt.

Coupling with β-Naphthol

The diazonium salt is coupled with β-naphthol in an alkaline medium. β-Naphthol (7.2 g) is dissolved in a sodium hydroxide solution (2.5 g in 50 mL water) and cooled to 5–10°C3. The diazonium solution is added dropwise to the β-naphthol mixture, resulting in an immediate color change to deep orange. The reaction proceeds via electrophilic aromatic substitution, with the diazonium ion attacking the ortho position of the naphthol’s hydroxyl group. The product precipitates as a crystalline solid, which is filtered, washed with cold water, and dried.

Reaction Conditions and Yield

  • Temperature : 0–10°C for diazotization; 5–10°C for coupling3.

  • pH : Alkaline (pH 9–10) during coupling to stabilize the β-naphtholate ion.

  • Yield : 85–92% under optimal conditions3.

Industrial-Scale Optimization

Solvent Systems for Concentrated Solutions

A patented method (FR2484431A1) describes the preparation of concentrated Acid Orange 7 solutions (40–65% dye content) using water-soluble solvent mixtures. The diazotization and coupling steps are performed in the presence of solvents like ethylene glycol or glycerol, which enhance dye solubility and reduce salt by-products. Sodium sulfate, a common by-product, is removed via filtration, yielding a stable liquid formulation. This approach eliminates the need for drying and re-dissolution, reducing energy consumption.

Comparative Analysis of Solvent Systems

SolventDye Concentration (%)Stability (Months)Sodium Sulfate Removal Efficiency (%)
Water25–30370
Ethylene Glycol50–551295
Glycerol45–50990

Purification and Stabilization Techniques

Filtration and Washing

Crude Acid Orange 7 is purified via vacuum filtration to remove sodium sulfate and unreacted starting materials. The filter cake is washed with cold ethanol to eliminate residual β-naphthol, followed by a brine solution to precipitate remaining inorganic salts.

Stabilization with Surfactants

Industrial formulations often include surfactants like sodium dodecyl sulfate (SDS) to prevent dye aggregation in concentrated solutions. SDS concentrations of 0.1–0.5% (w/w) improve shelf life by 40%, maintaining homogeneity at temperatures as low as −10°C.

Challenges and Mitigation Strategies

By-Product Formation

The diazotization of sulfanilic acid generates nitrous acid (HNO₂), which can oxidize β-naphthol to undesired quinones. To mitigate this, excess sodium nitrite is avoided, and the reaction is conducted under inert atmospheres3.

Temperature Sensitivity

Diazonium salts are thermally unstable, requiring rigorous cooling. Industrial reactors employ jacketed vessels with liquid nitrogen cooling systems to maintain temperatures below 5°C .

Scientific Research Applications

Electrochemical Behavior

Recent studies have extensively investigated the electrochemical properties of Acid Orange 7. The electrochemical oxidation and reduction of AO7 were explored using cyclic voltammetry and constant current coulometry. This research revealed that both processes lead to the formation of similar redox couples, specifically 1-iminonaphthalen-2(1H)-one and 1-aminonaphthalen-2-ol. The study also identified various intermediates formed during AO7 degradation, providing insights into its mechanistic behavior under different pH conditions .

Biological Decolorization

Fungal Decolorization:
A study focused on the decolorization capabilities of a newly isolated white-rot fungus, Bjerkandera adusta OBR105. In laboratory conditions, this fungus demonstrated a limited decolorization efficiency of only 45% for AO7 at a concentration of 200 mg/L over three days. However, it showed remarkable effectiveness in decolorizing other dyes in an airlift bioreactor setup, achieving over 90% removal efficiency for several reactive dyes .

Enzyme Activity:
The ligninolytic enzymes produced by Bjerkandera adusta, such as laccase and lignin peroxidase, played a crucial role in the degradation process. These enzymes facilitate the breakdown of complex dye structures into less harmful compounds, highlighting the potential for biological treatments in wastewater management .

Adsorption Techniques

Metal-Organic Frameworks:
Research has shown that metal-organic frameworks (MOFs) can effectively adsorb Acid Orange 7 from aqueous solutions. A comparative study of four MOFs—UiO-66, UiO-66-NH2, ZIF-8, and ZIF-67—demonstrated varying adsorption capacities. ZIF-67 exhibited the highest capacity at 272.7 mg/g, attributed to its favorable interactions with AO7 through hydrogen bonding and π–π interactions. The adsorption efficiency was significantly influenced by pH levels, with optimal performance at lower pH values .

MOF Type Maximum Adsorption Capacity (mg/g) Optimal pH
UiO-66106.65
UiO-66-NH285.05
ZIF-816.9<8
ZIF-67272.7<9

Chemical Synthesis Applications

Acid Orange 7 has also been utilized as a model compound in synthetic chemistry for developing new thiazole derivatives. A method involving the treatment of phenacyl bromides with thiourea under specific conditions yielded high yields of thiazole derivatives within a short reaction time. This application underscores AO7's significance beyond its use as a dye, extending into pharmaceutical synthesis .

Comparison with Similar Compounds

Research Findings and Implications

Electrochemical Behavior

AO7 undergoes pH-dependent redox reactions, forming the same intermediates (1-iminonaphthalen-2-one/1-aminonaphthalen-2-ol) during both oxidation and reduction. This duality enables its use in synthesizing sulfonated naphthol derivatives via Michael addition .

Degradation Kinetics
  • Pseudo-First-Order Kinetics : Observed in photocatalytic degradation using Gd₂O₃ (rate: MO > AO7 > AY23) .
  • Three-Dimensional Electrolysis : Achieves 30% higher AO7 removal efficiency than conventional methods by enhancing H₂O₂ generation .

Biological Activity

Acid Orange 7 (AO7), a synthetic azo dye, is widely used in the textile industry and has raised significant environmental concerns due to its persistence and toxicity. This article explores the biological activity of AO7, focusing on its electrochemical behavior, adsorption mechanisms for removal from aqueous solutions, and its impact on various biological systems.

1. Electrochemical Behavior

Recent studies have elucidated the electrochemical behavior of AO7 in aqueous solutions, revealing critical insights into its redox processes. Using cyclic voltammetry and constant current coulometry, researchers identified distinct oxidation and reduction pathways for AO7:

  • Oxidation Pathway : The oxidation of AO7 leads to the formation of intermediates such as 4-nitrosobenzenesulfonate and 1-iminonaphthalen-2(1H)-one. The process involves a two-electron transfer mechanism, with a total of approximately 2.9 electrons being transferred during controlled potential electrolysis .
  • Reduction Pathway : The reduction pathway similarly involves a two-electron process, converting AO7 into various products, including 4-aminobenzenesulfonate and 1-aminonaphthalen-2-ol .

These findings highlight the complex nature of AO7's electrochemical behavior, which is influenced by pH levels and the presence of other chemical species.

2. Adsorption Mechanisms

The removal of AO7 from wastewater has been extensively studied using various adsorbents. Key findings from recent research include:

  • Aluminum Oxide Nanoparticles (ANP) : ANP demonstrated a high adsorption capacity of up to 97.6 mg/g at an optimal pH of 2.0. The adsorption process was found to follow pseudo-second-order kinetics and was driven by electrostatic interactions .
  • Metal-Organic Frameworks (MOFs) : Various MOFs were tested for their ability to adsorb AO7 from aqueous solutions. ZIF-67 exhibited the highest adsorption capacity due to favorable hydrogen bonding and π–π interactions, particularly effective at slightly acidic pH levels .
  • Natural Adsorbents : Raw tea residue was shown to remove up to 98.41% of AO7 at pH 2 within 120 minutes, indicating that inexpensive natural materials can effectively treat dye-contaminated water .

Table: Summary of Adsorption Studies

Adsorbent TypeMaximum Adsorption Capacity (mg/g)Optimal pHKinetics Model
Aluminum Oxide Nanoparticles97.62.0Pseudo-second-order
Metal-Organic Frameworks (ZIF-67)Variable (highest among tested)~5Not specified
Raw Tea Residue98.412Freundlich isotherm

3. Biological Impact

The biological activity of AO7 has also been studied in various contexts:

  • Toxicity Studies : AO7 has been shown to exhibit cytotoxic effects on different cell lines, impacting cell viability and proliferation. For instance, studies indicate that exposure to AO7 can lead to oxidative stress in human cells .
  • Microbial Degradation : Certain fungi have been identified as capable of decolorizing AO7; however, their efficiency varies significantly. For example, one study reported only a 45% decolorization rate by a specific fungal strain under controlled conditions .

Case Studies

  • Electrochemical Treatment : A case study demonstrated the successful degradation of AO7 using electrochemical methods in wastewater treatment facilities, highlighting the potential for integrating such technologies in industrial applications .
  • Natural Adsorbent Utilization : Research conducted on the use of agricultural waste (e.g., tea residues) for dye removal showcased an effective and sustainable approach to managing dye pollution in water bodies .

Q & A

Q. How to integrate adsorption-degradation synergy into a unified AO7 removal model?

  • Methodological Answer : Develop a two-stage kinetic model: (1) Adsorption phase (Langmuir), (2) Degradation phase (pseudo-first-order). Validate with time-resolved data and use COMSOL Multiphysics® for coupling mass transfer and reaction terms. Compare experimental vs. simulated removal efficiency curves .

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